{8,8-difluoro-3-azabicyclo[3.2.1]octan-1-yl}methanol hydrochloride
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Overview
Description
{8,8-Difluoro-3-azabicyclo[3.2.1]octan-1-yl}methanol hydrochloride is a synthetic compound characterized by its unique bicyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {8,8-difluoro-3-azabicyclo[3.2.1]octan-1-yl}methanol hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Bicyclic Core: The initial step involves constructing the 3-azabicyclo[3.2.1]octane core. This can be achieved through a cyclization reaction, often using a suitable amine and a cyclic ketone under acidic or basic conditions.
Introduction of Fluorine Atoms: The difluorination of the bicyclic core is usually carried out using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Formation of Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors for certain steps to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the hydroxymethyl group or to alter the bicyclic structure.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dehydroxymethylated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, {8,8-difluoro-3-azabicyclo[3.2.1]octan-1-yl}methanol hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology
Biologically, this compound is studied for its potential interactions with biological targets, particularly those related to the central nervous system. Its structural similarity to tropane alkaloids suggests it may interact with neurotransmitter receptors or transporters.
Medicine
In medicinal research, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting neurological disorders.
Industry
Industrially, this compound could be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals. Its unique properties may offer advantages in specific applications requiring high stability or specific reactivity.
Mechanism of Action
The mechanism of action of {8,8-difluoro-3-azabicyclo[3.2.1]octan-1-yl}methanol hydrochloride is not fully understood but is believed to involve interactions with neurotransmitter receptors or transporters. The compound’s bicyclic structure allows it to fit into specific binding sites, potentially modulating the activity of these targets. The presence of fluorine atoms may enhance its binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
Tropane Alkaloids: Compounds like cocaine and atropine share a similar bicyclic structure and are known for their potent biological activities.
8-Benzyl-8-azabicyclo[3.2.1]octan-3-one Hydrochloride: This compound has a similar core structure but differs in its substituents, leading to different biological properties.
Uniqueness
What sets {8,8-difluoro-3-azabicyclo[3.2.1]octan-1-yl}methanol hydrochloride apart is the presence of fluorine atoms, which can significantly alter its chemical and biological properties. Fluorination often enhances metabolic stability and binding affinity, making this compound particularly interesting for drug development.
Properties
CAS No. |
2763779-35-5 |
---|---|
Molecular Formula |
C8H14ClF2NO |
Molecular Weight |
213.7 |
Purity |
95 |
Origin of Product |
United States |
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